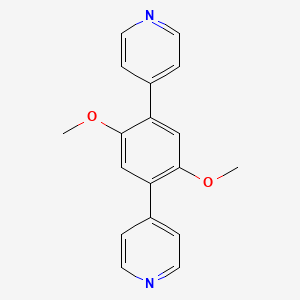

4,4'-(2,5-Dimethoxy-1,4-phenylene)dipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dimethoxy-4-pyridin-4-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-21-17-11-16(14-5-9-20-10-6-14)18(22-2)12-15(17)13-3-7-19-8-4-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLTVIGJZBWUMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2=CC=NC=C2)OC)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Dipyridyl Ligands in Coordination Chemistry

Dipyridyl ligands, particularly those with a 4,4'- linkage, are cornerstones in the field of coordination chemistry and crystal engineering. Their significance stems from their ability to act as versatile bridging ligands, connecting metal centers to form extended structures such as coordination polymers and metal-organic frameworks (MOFs). The linear and rigid nature of ligands like 4,4'-bipyridine (B149096) allows for the predictable construction of diverse and fascinating topologies, ranging from simple one-dimensional chains to complex three-dimensional networks. rsc.org

The nitrogen atoms of the pyridine (B92270) rings possess lone pairs of electrons that readily coordinate to a wide variety of metal ions. The spatial separation of these coordination sites in 4,4'-dipyridyl derivatives dictates the length and geometry of the resulting coordination polymer. This "molecular construction" approach enables chemists to design materials with specific pore sizes, surface areas, and functionalities, which are crucial for applications in gas storage, separation, and catalysis.

The versatility of dipyridyl ligands is further enhanced by the possibility of introducing various functional groups onto the pyridyl rings or the bridging spacer. This functionalization can tune the electronic properties of the ligand, influence the resulting framework's stability, and introduce new active sites for specific applications.

The 2,5 Dimethoxy 1,4 Phenylene Core: a Key to π Conjugated Systems

The 2,5-dimethoxy-1,4-phenylene unit is a well-established component in the design of π-conjugated materials, which are renowned for their unique electronic and optical properties. The central phenylene ring provides a rigid and planar backbone that facilitates the delocalization of π-electrons, a fundamental requirement for charge transport and light emission.

The introduction of two methoxy (B1213986) (-OCH₃) groups at the 2 and 5 positions of the phenylene ring plays a crucial role in modulating the electronic characteristics of the system. Methoxy groups are strong electron-donating groups, meaning they increase the electron density of the aromatic ring. This has several important consequences:

Enhanced Electron-Donating Character: The increased electron density raises the energy of the highest occupied molecular orbital (HOMO), which can improve the material's ability to donate electrons and enhance its performance in certain electronic devices.

Improved Solubility: The methoxy groups can enhance the solubility of the resulting materials in common organic solvents, which is a significant advantage for solution-based processing and fabrication of thin films for electronic applications.

Tuning of Optoelectronic Properties: The electronic perturbation caused by the methoxy groups can influence the band gap of the material, thereby tuning its absorption and emission properties. This is particularly relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polymers incorporating the 2,5-dimethoxy-1,4-phenylene vinylene unit have been studied for their electrical conductivity and photoluminescence, demonstrating the importance of this core in developing functional organic materials. nih.govacs.org

A Historical Perspective: Dipyridyl Ligands in Metal Organic Frameworks and Supramolecular Assemblies

Strategies for Constructing the Dipyridine Framework

The creation of the central aryldipyridine structure is the cornerstone of the synthesis. This is typically accomplished by forming new carbon-carbon bonds between a substituted phenylene unit and two pyridine (B92270) moieties. Palladium-catalyzed cross-coupling reactions are the predominant methods employed for this purpose due to their efficiency, functional group tolerance, and high yields.

The synthesis of the parent compound, 4,4'-(1,4-phenylene)dipyridine, and its derivatives has been well-documented, providing a foundational blueprint for the synthesis of the dimethoxy-substituted target molecule. One of the most common and effective methods is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a dihalogenated benzene (B151609) derivative with a pyridine-containing boronic acid or boronate ester.

A general and illustrative route involves the reaction of 1,4-dibromobenzene (B42075) with 4-pyridylboronic acid. The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base, like potassium carbonate or cesium carbonate, to facilitate the catalytic cycle. This approach is highly modular, allowing for the synthesis of a wide array of derivatives by simply changing the substitution on either the phenylene or the pyridine starting materials.

For the specific synthesis of 4,4'-(2,5-dimethoxy-1,4-phenylene)dipyridine, this established route can be directly adapted. The key starting material for the central ring would be a 1,4-dihalo-2,5-dimethoxybenzene, such as 1,4-dibromo-2,5-dimethoxybenzene. This precursor is then reacted with two equivalents of 4-pyridylboronic acid under Suzuki-Miyaura conditions to yield the final product.

Table 1: Representative Suzuki-Miyaura Reaction for Dipyridine Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1,4-Dibromobenzene | 4-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Water | 100 | High |

| 1,4-Diiodobenzene | 4-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/Water | 90 | Very High |

| 1,4-Dibromo-2,5-dimethoxybenzene | 4-Pyridylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | DMF/Water | 110 | Good-High |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are highly effective for constructing the dipyridine framework. These reactions offer alternative pathways that can be advantageous depending on the availability of starting materials and the desired functional group compatibility.

The Stille cross-coupling reaction is a powerful alternative that pairs an organotin reagent with an organic halide. In the context of synthesizing dipyridine derivatives, this could involve the reaction of a distannylated benzene, such as 1,4-bis(tributylstannyl)-2,5-dimethoxybenzene, with a halopyridine like 4-bromopyridine. A key advantage of the Stille reaction is the stability of organostannanes and their tolerance to a wide range of functional groups under generally mild reaction conditions.

The Negishi cross-coupling provides another robust method, utilizing an organozinc reagent. The synthesis would proceed by reacting a diorganozinc species, derived from 1,4-dihalo-2,5-dimethoxybenzene, with a halopyridine in the presence of a palladium or nickel catalyst. Negishi couplings are known for their high reactivity and ability to form carbon-carbon bonds under very mild conditions, often at room temperature. This method is particularly useful for coupling partners that may be sensitive to the higher temperatures sometimes required for Suzuki or Stille reactions.

Functional Group Integration and Modification

A significant advantage of using palladium-catalyzed cross-coupling reactions is their broad functional group tolerance. This allows for the synthesis of not only the target compound, this compound, but also a wide array of its derivatives with various functional groups.

Functional groups can be incorporated in two primary ways:

Use of pre-functionalized starting materials: Substituents can be present on either the pyridine ring or the phenylene ring before the coupling reaction. For example, using a substituted 4-pyridylboronic acid (e.g., with an alkyl, alkoxy, or cyano group) will result in a functionalized dipyridine product. Similarly, additional functional groups on the 1,4-dihalo-2,5-dimethoxybenzene precursor can be carried through the synthesis. The methoxy (B1213986) groups on the target molecule are a prime example of this approach.

Post-coupling modification: The synthesized dipyridine framework can be further modified. The pyridine rings, being electron-deficient, are susceptible to nucleophilic aromatic substitution under certain conditions. More commonly, functional groups introduced via the first method can be chemically transformed. For instance, an ester group could be hydrolyzed to a carboxylic acid, or a nitro group could be reduced to an amine, providing further avenues for derivatization.

The choice of coupling reaction can be influenced by the desired functional groups. For instance, the Negishi coupling shows excellent tolerance for sensitive functionalities like esters, nitriles, and even some carbonyl groups.

Optimization of Reaction Conditions for Ligand Synthesis

To achieve high yields and purity in the synthesis of this compound and its derivatives, careful optimization of the reaction conditions is crucial. Several factors significantly influence the outcome of palladium-catalyzed cross-coupling reactions.

Catalyst and Ligand: The choice of palladium catalyst and its associated ligands is paramount. While Pd(PPh₃)₄ is a common and effective catalyst, others like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) often offer improved stability and reactivity, especially for less reactive aryl chlorides. The steric and electronic properties of the phosphine (B1218219) ligands play a critical role in the efficiency of the catalytic cycle.

Base: The base is essential for the transmetalation step in the Suzuki-Miyaura reaction. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can impact the reaction rate and yield. Cesium carbonate is often used for challenging couplings due to its high solubility in organic solvents.

Solvent: The solvent system must be chosen to ensure adequate solubility of the reactants, catalyst, and base. Often, a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is used for Suzuki reactions. The choice of solvent can also influence the reaction temperature and rate.

Temperature: The reaction temperature is a critical parameter to control. While some highly reactive substrates can couple at room temperature, most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. The optimal temperature depends on the specific substrates, catalyst, and solvent used. Microwave irradiation can also be employed to significantly shorten reaction times.

Table 2: Optimization Parameters for a Generic Suzuki-Miyaura Coupling

| Parameter | Variable | Typical Effect on Reaction |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Standard, effective for many aryl bromides/iodides. |

| Pd(dppf)Cl₂ | Often more robust and effective for a broader substrate scope. | |

| Base | K₂CO₃ | Common, cost-effective, moderately strong. |

| Cs₂CO₃ | More soluble and often more effective for difficult couplings. | |

| K₃PO₄ | A strong base that can be effective when others fail. | |

| Solvent | Toluene/H₂O | Good for many standard reactions. |

| Dioxane/H₂O | Higher boiling point, can increase reaction rates. |

By systematically adjusting these parameters, synthetic chemists can develop a robust and high-yielding protocol for the synthesis of this compound and its functionalized derivatives, enabling their use in various applications such as the construction of metal-organic frameworks and coordination polymers.

Ligand Design Principles: The Role of this compound

The structure and stability of a MOF are heavily dependent on the geometric and chemical properties of its organic linkers. The use of rigid ligands is a known strategy to enhance the stability of the resulting frameworks. nih.gov

The design of this compound incorporates a central phenylene ring, which provides significant rigidity to the ligand's backbone. This structural stiffness is a crucial attribute in MOF construction, as it reduces the likelihood of framework collapse upon removal of guest solvent molecules and contributes to the formation of robust, porous materials. nih.gov The rigidity of the ligand helps ensure that the intended network topology is achieved and maintained.

Similar to the archetypal 4,4'-bipyridine ligand, the para-positioning of the two pyridyl groups relative to the central phenyl spacer creates a linear coordination vector. This linearity is highly desirable for constructing predictable, extended networks, often acting as a "pillar" to connect two-dimensional layers or one-dimensional chains into three-dimensional frameworks. researchgate.net

The central 2,5-dimethoxy-1,4-phenylene unit does more than simply connect the two pyridyl ends; it actively influences the resulting framework's properties. The methoxy (-OCH₃) groups are electron-donating, which can modulate the electronic character of the pyridyl nitrogen atoms, potentially affecting the strength of the metal-ligand coordination bond.

Furthermore, the methoxy groups introduce steric bulk to the ligand's core. This additional size can play a critical role in "crystal engineering" by directing the self-assembly process. For instance, the steric hindrance provided by these groups can prevent the interpenetration of multiple independent frameworks, a common phenomenon in MOFs that can reduce porosity. By discouraging interpenetration, the methoxy groups can help preserve open channels and accessible pores within the material's structure.

Synthesis of Coordination Polymers and MOFs

The assembly of this compound with metal ions into extended frameworks typically relies on established synthetic methodologies in coordination chemistry.

Solvothermal synthesis is a prevalent and effective method for crystallizing coordination polymers and MOFs. nih.govnih.gov This technique involves reacting the organic ligand with a metal salt in a high-boiling-point solvent, such as N,N'-dimethylformamide (DMF), within a sealed vessel at elevated temperatures and pressures. nih.gov These conditions facilitate the dissolution of precursors and promote the slow crystal growth necessary to obtain high-quality, ordered materials. The choice of solvent, temperature, and reaction time are critical parameters that can influence the final structure and phase of the product. nih.gov

The versatility of this compound allows for its potential coordination with a wide range of metal ions. Transition metals such as Cobalt(II), Zinc(II), Nickel(II), and Cadmium(II) are frequently employed in the construction of coordination polymers. rsc.orgrsc.orgmdpi.com These metal ions are favored due to their ability to adopt various coordination geometries, including tetrahedral and octahedral, which enables the formation of diverse network topologies. rsc.orgrsc.org The interaction between the nitrogen atoms of the ligand's pyridyl groups and these d¹⁰ or late first-row transition metals can lead to the formation of stable, extended one-, two-, or three-dimensional structures.

A powerful strategy in modern MOF design is the use of mixed-ligand systems to create frameworks with enhanced complexity and functionality. rsc.orgrsc.org In this approach, a dipyridyl-type ligand like this compound can be used in conjunction with an auxiliary carboxylate-based linker. rsc.orgrsc.orguniversityofgalway.ie

In such systems, the metal ions are often first linked by the carboxylate ligands to form primary building units, such as one-dimensional chains or two-dimensional layers (e.g., paddlewheel structures). mdpi.com The dipyridyl ligand then acts as a bridging pillar, coordinating to the metal centers and extending these lower-dimensional units into a robust three-dimensional framework. rsc.org This synergistic approach allows for fine-tuning of the resulting MOF's pore size, shape, and chemical environment, tailoring it for specific applications.

Characterization Techniques for Coordination Compounds

Thermal Analysis (e.g., Thermogravimetry)

For MOFs incorporating the this compound ligand, TGA curves typically exhibit distinct stages of weight loss. The initial weight loss, occurring at lower temperatures (generally below 200°C), corresponds to the removal of guest solvent molecules, such as N,N-Dimethylformamide (DMF), which are trapped within the porous structure during synthesis. Following the removal of these guest molecules, the framework often shows a plateau of thermal stability over a significant temperature range.

The subsequent major weight loss at higher temperatures signifies the decomposition of the organic ligands, including the this compound linker, and the collapse of the MOF structure. The temperature at which this decomposition begins is a critical indicator of the material's thermal robustness. For instance, in some reported structures, the main framework remains stable up to temperatures of approximately 350°C before significant decomposition occurs.

Table 1: Representative Thermogravimetric Analysis Data for a MOF containing this compound

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 30 - 180 | ~15% | Removal of guest solvent molecules (e.g., DMF) |

| 180 - 350 | Negligible | Stable framework region |

| > 350 | > 40% | Decomposition of organic linkers and framework collapse |

Note: The data presented are illustrative and can vary depending on the specific metal ion and synthesis conditions used in the MOF construction.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique for confirming the crystallinity and phase purity of a synthesized MOF. rsc.org It works by directing X-rays at a powdered sample and measuring the scattering of those X-rays as they interact with the crystalline lattice. The resulting diffraction pattern is a unique fingerprint of the material's crystal structure. researchgate.net

In the context of MOFs synthesized with this compound, PXRD is used to verify that the bulk synthesized material corresponds to the intended structure, which is often first determined by single-crystal X-ray diffraction on a small, ideal crystal. nih.gov The experimental PXRD pattern of the as-synthesized powder is compared with a simulated pattern generated from the single-crystal data. researchgate.net

A strong match between the peak positions (2θ values) of the experimental and simulated patterns indicates that the bulk sample is composed of the correct crystalline phase and is free from significant crystalline impurities. st-andrews.ac.uk Minor differences in peak intensities can sometimes be observed, which may be attributed to the preferred orientation of the crystallites in the powder sample. researchgate.net The sharpness and definition of the diffraction peaks also provide qualitative information about the crystallinity and particle size of the material.

Table 2: Illustrative Powder X-ray Diffraction Peak Positions for a MOF with this compound

| 2θ (°) Experimental | 2θ (°) Simulated |

| 7.5 | 7.6 |

| 9.1 | 9.2 |

| 12.8 | 12.9 |

| 15.2 | 15.3 |

| 18.3 | 18.4 |

| 23.0 | 23.1 |

Supramolecular Chemistry and Self Assembly

Coordination-Driven Self-Assembly of Architectures Incorporating Dipyridine Ligands

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex, discrete supramolecular architectures. This approach relies on the predictable coordination bonds formed between metal ions (acting as nodes) and organic ligands (acting as linkers). Dipyridine ligands, such as 4,4'-bipyridyl and its derivatives, are exemplary linkers in this context, capable of forming a variety of structures including molecular rectangles, cages, and polymers.

A pertinent example involves the synthesis of coordination polymers using 4,4'-bipyridyl (bpy) and 2,5-dihydroxy-1,4-benzoquinone (B104904) (H₂DHBQ), a ligand formed by the in situ hydrolysis of 2,5-dimethoxy-1,4-benzoquinone, a structural analogue of the central unit in 4,4'-(2,5-dimethoxy-1,4-phenylene)dipyridine. nih.govacs.org The reaction of these ligands with various divalent metal ions (Mn²⁺, Zn²⁺, Co²⁺, Ni²⁺, Cu²⁺) under hydrothermal conditions yields coordination polymers with distinct structural motifs, demonstrating the influence of the metal center on the final architecture. nih.govacs.org

With manganese and zinc, a 1D zigzag chain structure with a cis conformation is formed, denoted as cis-[M(DHBQ)(bpy)₂]. In contrast, cobalt, nickel, and copper ions promote the formation of a 2D network structure with a trans conformation, leading to a porous framework. nih.govacs.org

Table 1: Structural Motifs of Coordination Polymers with Dipyridyl and Benzoquinone-derived Ligands

| Metal Ion (M) | Structural Motif | Conformation | Resulting Architecture |

|---|---|---|---|

| Mn²⁺ | cis-[M(DHBQ)(bpy)₂] | cis | 1D Zigzag Chain |

| Zn²⁺ | cis-[M(DHBQ)(bpy)₂] | cis | 1D Zigzag Chain |

| Co²⁺ | trans-[M(DHBQ)(bpy)] | trans | 2D Porous Network |

| Ni²⁺ | trans-[M(DHBQ)(bpy)] | trans | 2D Porous Network |

| Cu²⁺ | trans-[M(DHBQ)(bpy)] | trans | 2D Porous Network |

Data sourced from Nishikubo et al., 2022. nih.govacs.org

These findings highlight the programmability of coordination-driven self-assembly, where the choice of metal ion can direct the formation of either one- or two-dimensional structures from similar building blocks.

Hierarchical Organization of π-Conjugated Systems

Hierarchical organization refers to the assembly of molecules into well-defined structures on multiple length scales. In the context of π-conjugated systems, this involves the arrangement of individual molecules into larger aggregates, which in turn can organize into even more complex superstructures. This process is often driven by a combination of coordination bonds and weaker non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces.

The π-conjugated nature of the this compound ligand, with its electron-rich dimethoxy-phenylene core and pyridine (B92270) rings, makes it an ideal candidate for constructing hierarchically organized systems. The extended π-system facilitates intermolecular π-π stacking interactions, which can lead to the formation of one-dimensional stacks or columns. These stacks can then be further organized into two- or three-dimensional arrays through coordination with metal centers.

Crystal Engineering Principles Applied to this compound-Based Systems

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The packing of molecules in a crystal is governed by a delicate balance of attractive and repulsive forces, and by manipulating these forces, it is possible to control the crystal structure and, consequently, the material's properties. Key intermolecular interactions in the context of pyridine-containing molecules include hydrogen bonds, halogen bonds, and π-π stacking.

The crystal structure of 4,4'-dimethoxy-2,2'-bipyridine, an isomer of the bipyridine portion of the target molecule, provides valuable insights into the types of intermolecular interactions that can be expected. researchgate.net In this structure, neighboring molecules are linked via C-H···N interactions, forming a two-dimensional sheet. researchgate.net Furthermore, these sheets are interconnected through C-H···π interactions, creating a three-dimensional network. researchgate.net A significant feature of the crystal packing is the overlapped arrangement of parallel pyridine rings between neighboring molecules, indicative of π-π stacking. researchgate.net

Table 2: Intermolecular Interactions in the Crystal Structure of 4,4'-dimethoxy-2,2'-bipyridine

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| C-H···N | Interaction between a methyl hydrogen and a pyridine nitrogen | - |

| C-H···π | Interaction between a hydrogen atom and the π-system of a pyridine ring | - |

| π-π stacking | Overlap of parallel pyridine rings in neighboring molecules | 3.6655 (15) (centroid-to-centroid) |

Data sourced from Fun et al., 2015. researchgate.net

Host-Guest Chemistry in Related Frameworks

The porous architectures that can be formed through the self-assembly of dipyridine ligands and metal ions, as seen in the 2D networks of trans-[M(DHBQ)(bpy)], are of significant interest for their potential applications in host-guest chemistry. nih.govacs.org These materials, often referred to as metal-organic frameworks (MOFs) or coordination polymers, can encapsulate guest molecules within their pores, leading to applications in gas storage, separation, sensing, and catalysis. nih.govrsc.org

The properties of these host-guest systems are determined by the size, shape, and chemical nature of the pores within the framework. In the case of the trans-[M(DHBQ)(bpy)] networks, the porosity and guest uptake can be influenced by the choice of the metal ion. For example, the nickel-based framework, trans-2D-Ni, exhibits microporosity and is capable of adsorbing nitrogen gas, with a BET surface area of 177 m²/g. nih.gov In contrast, the isostructural cobalt-based framework, trans-2D-Co, shows very little nitrogen adsorption under the same conditions. nih.gov This difference is attributed to variations in the diffusion kinetics of the guest molecules within the pores, highlighting the subtle yet significant role of the metal center in modulating the host-guest properties of the material. nih.gov

Table 3: Gas Adsorption Properties of a Porous Coordination Polymer Analogue

| Host Framework | Guest Molecule | Adsorption Capacity | BET Surface Area (m²/g) |

|---|---|---|---|

| trans-2D-Ni | N₂ | Adsorbed | 177 |

| trans-2D-Co | N₂ | Negligible adsorption | - |

Data sourced from Nishikubo et al., 2022. nih.gov

The design of this compound as a longer, more rigid linker compared to 4,4'-bipyridyl could lead to the formation of MOFs with larger pores and potentially different host-guest properties. The dimethoxy functional groups lining the pores could also provide specific interaction sites for guest molecules, enhancing the selectivity of the framework.

Theoretical and Computational Studies

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic nature of molecules. For a conjugated system like 4,4'-(2,5-Dimethoxy-1,4-phenylene)dipyridine, these methods can elucidate electron distribution, orbital energies, and the nature of chemical bonds, which collectively determine its reactivity and physical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules. For conjugated systems, DFT calculations are essential for determining key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and electronic transport properties.

In studies of analogous compounds, such as derivatives of 1,4-distyryl-2,5-dimethoxybenzene, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed to optimize ground state geometries and calculate energy parameters. nih.gov Such calculations for this compound would reveal the preferred conformation, including the dihedral angles between the central phenylene ring and the terminal pyridine (B92270) rings, which significantly influences the extent of π-conjugation. The electron-donating methoxy (B1213986) groups and the electron-withdrawing pyridine rings would create a distinct electronic distribution across the molecule, which can be precisely mapped using DFT.

| Parameter | Typical Information Yielded by DFT | Example from Analogous System (DBNB) nih.gov |

| Total Energy | The total electronic energy of the optimized molecular structure. | -40479.535 eV |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.813 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -3.096 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 2.717 eV |

| Dihedral Angle | The twist angle between aromatic rings. | 16.46° |

| DBNB: 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene |

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. cnr.it It is an extension of DFT that allows for the calculation of vertical excitation energies, which correspond to the absorption of light. rsc.org TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT would identify the nature of the electronic transitions, such as whether they are localized on specific parts of the molecule (π-π* transitions) or involve a shift of electron density from one part to another (intramolecular charge transfer, ICT). researchgate.net The analysis of transitions in related pyridine-containing systems often reveals significant ICT character, which is crucial for applications in optoelectronics. ias.ac.in

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. niscpr.res.in It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the extent of electron delocalization and intramolecular charge transfer (ICT). nih.gov For the title compound, NBO analysis would likely reveal significant delocalization from the lone pairs of the methoxy oxygen atoms and the π-system of the benzene (B151609) ring into the π* orbitals of the pyridine rings. scirp.org These interactions stabilize the molecule and are fundamental to its nonlinear optical properties and electronic behavior. niscpr.res.in

Quantum Theory of Atoms in Molecules (QTAIM) Investigations

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density. A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

In systems with adjacent aromatic rings, like this compound, the properties of the BCP in the bond connecting the rings can quantify the degree of π-conjugation. nih.gov For instance, in studies of phenyl-terpyridine derivatives, the ellipticity at the BCP of the pyridine-phenyl bond was used to quantify its π-character. nih.gov A higher ellipticity value indicates a greater degree of π-conjugation, which is often limited by the torsion between the rings. QTAIM analysis could precisely determine how the methoxy substituents influence the electron density distribution and the strength of the electronic communication between the phenylene and pyridine moieties. nih.gov

Computational Modeling of Optical Properties

The arrangement of aromatic rings and substituents in this compound suggests it is likely a photoluminescent material. Computational modeling is invaluable for predicting and understanding its absorption and emission behavior.

Absorption and Emission Characteristics of Analogous Conjugated Systems

The optical properties of the title compound can be inferred by examining analogous conjugated systems. Polymers containing 2,5-dimethoxy-p-phenylene units, such as poly(2,5-dimethoxy-p-phenylene vinylene), are known to be luminescent. uq.edu.au

A particularly insightful analogue is the isomer 1,4-dimethoxy-2,5-bis(2-pyridyl)benzene. Studies on this molecule have shown that its optical properties are highly sensitive to its chemical environment. researchgate.net Upon protonation with a strong acid, the resulting dication exhibits significant intramolecular hydrogen bonding between the pyridinium N-H and the methoxy oxygen atoms. This interaction forces the molecule into a near-planar conformation, which dramatically increases π-conjugation. Consequently, this leads to large red shifts in both the absorption and photoluminescence spectra. researchgate.net This phenomenon highlights a potential mechanism for tuning the optical properties of this compound through environmental factors like pH.

| Compound/System | Absorption Max (λabs) | Emission Max (λem) | Key Finding |

| 1,4-dimethoxy-2,5-bis(2-pyridyl)benzene researchgate.net | ~350 nm | ~400 nm | Exhibits significant spectral shifts upon protonation. |

| Protonated Dication Form researchgate.net | >400 nm | >500 nm | Planarization due to H-bonding causes a large red-shift. |

| Poly[(PFO)-co-(PPV-MEHB)] mdpi.com | ~425 nm | ~483, 508 nm | A conjugated polymer showing emission in the blue-green region. |

Molecular Optimization and Energy Landscape Exploration

Comprehensive searches of scientific literature and crystallographic databases did not yield specific theoretical and computational studies focused on the molecular optimization and energy landscape of this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the geometric and electronic structures of similar organic molecules, no published research detailing these analyses for the title compound could be located.

Consequently, detailed data on its optimized molecular structure, including specific bond lengths, bond angles, and dihedral angles, are not available in the reviewed literature. Similarly, explorations of its conformational space and the corresponding energy landscape, which would identify stable conformers and the energy barriers between them, have not been reported.

Due to the lack of available data, no data tables on optimized geometrical parameters or conformational energies can be provided.

Advanced Applications in Materials Science

Luminescence and Fluorescence Properties in Coordination Polymers

There is no available research that specifically investigates the luminescence and fluorescence properties of coordination polymers synthesized using 4,4'-(2,5-Dimethoxy-1,4-phenylene)dipyridine as a ligand. While the study of luminescent coordination polymers is an active area of research, with many examples based on different organic linkers, dedicated studies for this particular compound are not documented. researchgate.netmdpi.comresearchgate.netrsc.org

Gas Adsorption and Storage Capabilities of Derived Metal-Organic Frameworks

No studies were found that report the synthesis of a Metal-Organic Framework (MOF) using this compound and subsequent analysis of its gas adsorption or storage capabilities. The design of MOFs for gas storage is a significant field, but the performance of a MOF derived from this specific ligand has not been characterized. mdpi.comnih.govrsc.org

Selective Gas Adsorption Phenomena

In the absence of any data on gas adsorption for MOFs derived from this compound, there is no information regarding selective gas adsorption phenomena. Research into selective gas separation is common for various other MOFs, but not for those containing this ligand. nih.govresearchgate.netnih.govnih.gov

Sensing Applications as Fluorescent Chemosensors

The potential of this compound or its derived coordination polymers as fluorescent chemosensors has not been explored in the available literature. While pyridine-containing compounds are sometimes utilized in chemosensor design, no such application has been reported for this molecule. sphinxsai.comresearchgate.net

Catalytic Activity in MOF Frameworks

There are no published reports on the catalytic activity of any MOF constructed using the this compound ligand. Although MOFs are widely investigated as catalysts, the catalytic potential of frameworks incorporating this specific building block remains unstudied. rsc.orgnih.govmdpi.com

Integration in Optoelectronic Materials

No research articles were identified that describe the integration or application of this compound in optoelectronic materials or devices. While related phenylene and pyridine (B92270) structures are of interest in optoelectronics, this specific compound's properties in that context have not been documented. nih.govuq.edu.auresearchgate.net

This lack of specific data indicates that the materials science applications of this compound represent a potential area for future research.

Future Research Directions and Perspectives

Rational Design of Novel Ligands and Frameworks

The judicious selection and design of organic ligands are paramount in the field of crystal engineering as they dictate the structure and, consequently, the function of the resulting materials. researchgate.netrsc.org For architectures based on 4,4'-(2,5-Dimethoxy-1,4-phenylene)dipyridine, future efforts will likely focus on the rational design of new, related ligands and the frameworks they form. The core strategy involves modifying the ligand's structure to precisely control the properties of the final assembly. rsc.org

Researchers can systematically alter the ligand by introducing various functional groups onto the central phenylene ring or the pyridine (B92270) units. This allows for the fine-tuning of the electronic environment and coordination preferences of the metal centers within the framework. rsc.org For instance, the methoxy (B1213986) groups in the parent compound are electron-donating, which influences the nucleophilicity of the pyridine nitrogen atoms. mdpi.com Future designs could explore replacing these with electron-withdrawing groups to modulate the ligand's interaction with metal ions. The ultimate goal is to establish clear structure-performance relationships that enable the targeted design of advanced materials for specific applications. rsc.org

| Design Strategy | Objective | Potential Impact on Framework |

| Functional Group Modification | Tune electronic properties and steric hindrance. | Altered catalytic activity, selective adsorption, and guest recognition. |

| Ligand Symmetry Alteration | Create asymmetric or "kinked" structures. tandfonline.com | Formation of unique network topologies, such as M2L2 cyclic motifs, and cavities for guest molecules. tandfonline.com |

| Ligand Length Extension | Increase pore size and surface area. | Enhanced gas storage capacity and accommodation of larger guest molecules. |

| Introduction of Chelate Sites | Enhance framework stability and functionalization. mdpi.com | Increased robustness and introduction of specific active sites. |

Advanced Structural Control and Functionalization

Achieving precise control over the architecture of MOFs and coordination polymers is a key challenge. acs.org The geometry of the this compound ligand, with its relatively rigid and linear nature, predisposes it to forming predictable networks. tandfonline.com However, advanced structural control aims to move beyond simple networks to create complex, multi-dimensional, and functional architectures.

Future research will likely explore several avenues for advanced structural control:

Mixed-Ligand Systems: Incorporating the title compound with other organic linkers, such as polydentate carboxylates, can enrich the connectivity of secondary building units (SBUs) and lead to more complex and stable topologies. mdpi.com

Template-Directed Synthesis: The use of template molecules can guide the assembly of specific framework structures that might not be accessible through conventional synthesis. rsc.org

These strategies will enable the development of materials with highly engineered pore environments, tailored for specific tasks like selective separations or catalysis.

Synergistic Computational-Experimental Approaches

The integration of computational modeling with experimental synthesis and characterization has become an indispensable tool in materials science. mdpi.com This synergistic approach is crucial for accelerating the discovery and optimization of novel frameworks based on ligands like this compound.

Density Functional Theory (DFT) and other computational methods can predict a variety of molecular properties, including optimized geometries, electronic structures, and intermolecular interactions. nih.gov This predictive power allows researchers to:

Screen Potential Ligands: Computationally evaluate libraries of modified ligands to identify the most promising candidates for synthesis.

Predict Framework Topologies: Simulate the self-assembly process to forecast the likely crystal structure of a new MOF.

Understand Structure-Property Relationships: Analyze theoretical models to gain insights into how a framework's structure gives rise to its observed properties, such as gas adsorption behavior or catalytic activity. mdpi.comweizmann.ac.il

Guide Synthetic Conditions: Theoretical analysis can offer valuable insights that guide experimental efforts, for instance, by predicting the stability of different potential structures. mdpi.com

By validating computational predictions with experimental data from techniques like single-crystal X-ray diffraction, a deeper understanding is achieved, leading to more efficient and targeted materials design. nih.govrsc.org This iterative loop of prediction, synthesis, and characterization is a powerful paradigm for developing next-generation materials.

Exploration of New Application Domains for Dipyridine-Based Architectures

Dipyridine-based MOFs and coordination polymers have already demonstrated their utility in a wide range of applications, including gas storage, separation, catalysis, and sensing. acs.orgresearchgate.netnih.gov The unique electronic and structural features of this compound make its derived frameworks particularly interesting candidates for both established and emerging application domains.

| Application Domain | Key Requirement | Potential Role of Dipyridine Frameworks |

| Sensing | Selective binding of analytes. | The functionalized pores can be designed to selectively interact with specific molecules, leading to a detectable signal (e.g., luminescence change). acs.org |

| Catalysis | Accessible and active catalytic sites. | Metal nodes can act as catalytic centers, or catalytic moieties can be incorporated into the ligand itself or via post-synthetic modification. nih.gov |

| Gas Storage & Separation | High surface area and tunable pore chemistry. | The rigid structure can create stable porous networks with selective affinity for certain gases like CO2 or H2. mdpi.comacs.org |

| Biomedical Applications | Biocompatibility and functionality in biological media. | MOFs can be used for applications like bioimaging and photodynamic therapy, with the ligand influencing properties like solubility and stability. nih.gov |

| Electronics | Electrical conductivity. | The π-conjugated system of the ligand can facilitate charge transport, making the resulting MOFs potentially useful in nanoelectronics or memory storage. rsc.org |

Future research should focus on synthesizing frameworks from this compound and systematically evaluating their performance in these areas. For example, the electron-rich nature of the dimethoxy-phenylene core could enhance interactions with specific guest molecules, leading to improved sensing or separation capabilities. Similarly, these frameworks could be explored as catalysts for organic transformations or as components in advanced electronic devices. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4'-(2,5-Dimethoxy-1,4-phenylene)dipyridine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling pyridine derivatives with substituted phenylene precursors under controlled conditions. For example, the Hantzsch reaction (a cyclocondensation method) is widely used for dihydropyridine derivatives, though modifications may be required for methoxy-substituted variants . Key intermediates are characterized using NMR spectroscopy (to confirm regiochemistry) and HPLC-MS (to assess purity). Crystallization in polar solvents (e.g., ethanol/water mixtures) is critical for isolating high-purity products .

Q. How is structural confirmation achieved for this compound?

- Methodology : Structural integrity is verified via single-crystal X-ray diffraction to resolve the spatial arrangement of methoxy and pyridine groups. Complementary techniques include:

- FT-IR spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for methoxy groups).

- ¹³C NMR : Confirms aromatic carbon environments (e.g., distinct shifts for methoxy-attached carbons at ~55 ppm).

- Elemental analysis : Validates stoichiometric ratios of C, H, and N .

Advanced Research Questions

Q. What challenges arise in optimizing asymmetric derivatives of this compound?

- Methodology : Asymmetric synthesis often faces regioselectivity issues due to steric hindrance from methoxy groups. Strategies include:

- Catalytic control : Using palladium or copper catalysts to direct coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Reaction monitoring : In-situ UV-Vis spectroscopy tracks intermediate formation to optimize reaction times .

Q. How do structural modifications influence the electrochemical properties of 4,4’-dipyridine derivatives?

- Methodology :

- Electrode functionalization : Derivatives like N-(p-nitrobenzyl)-4,4’-dipyridine are grafted onto electrodes via diazonium chemistry. Cyclic voltammetry (CV) reveals redox potentials (e.g., −0.5 to +0.3 V vs. Ag/AgCl), while electrochemical impedance spectroscopy (EIS) assesses charge-transfer resistance .

- Substituent effects : Methoxy groups enhance electron-donating capacity, shifting reduction potentials negatively compared to methyl analogues .

Q. How can researchers resolve contradictions in reported biological activities of dipyridine derivatives?

- Methodology :

- Comparative assays : Test this compound alongside structurally similar compounds (e.g., paraquat analogues) in calcium release or antimicrobial assays.

- Structure-activity relationships (SAR) : Correlate substituent positions (e.g., meta vs. para methoxy) with activity trends. For example, para-substituted dipyridines show stronger interactions with ryanodine receptors in skeletal muscle .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like bacterial enzymes or ion channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.